Cas no 402720-00-7 (3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid)
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-CHLORO-3-NITRO-PYRAZOL-1-YLMETHYL)-BENZOIC ACID
- 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid
- 3-((4-chloro-3-nitro-1h-pyrazol-1-yl)methyl)benzoicacid
- AK-968/37166215
- CRA72000
- 3-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)benzoicacid
- MFCD01114894
- 402720-00-7
- 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- 3-((4-chloro-3-nitro-1h-pyrazol-1-yl)methyl)benzoic acid
- Oprea1_376528
- EN300-227758
- 3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoic acid
- CS-0269074
- AKOS000304324
- STK346643
- BBL037831
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- MDL: MFCD01114894
- Inchi: 1S/C11H8ClN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17)
- InChI Key: WRLCQPPOOLUGKO-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NN(C=1)CC1C=CC=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 281.0203334Da
- Monoisotopic Mass: 281.0203334Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 101Ų
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 206484-1g |
3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
402720-00-7 | 1g |
$749.00 | 2023-09-10 | ||
| Chemenu | CM312651-1g |
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402720-00-7 | 95% | 1g |
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| Fluorochem | 028235-250mg |
3-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-benzoic acid |
402720-00-7 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 028235-1g |
3-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-benzoic acid |
402720-00-7 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 028235-5g |
3-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-benzoic acid |
402720-00-7 | 5g |
£782.00 | 2022-03-01 | ||
| Chemenu | CM312651-1g |
3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzoic acid |
402720-00-7 | 95% | 1g |
$692 | 2023-02-02 | |
| Enamine | EN300-227758-0.1g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
402720-00-7 | 95% | 0.1g |
$58.0 | 2024-06-20 | |
| Enamine | EN300-227758-0.25g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
402720-00-7 | 95% | 0.25g |
$83.0 | 2024-06-20 | |
| Enamine | EN300-227758-0.5g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
402720-00-7 | 95% | 0.5g |
$153.0 | 2024-06-20 | |
| Enamine | EN300-227758-1.0g |
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
402720-00-7 | 95% | 1.0g |
$228.0 | 2024-06-20 |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid Suppliers
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Additional information on 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid
Introduction to 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid (CAS No. 402720-00-7)
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid (CAS No. 402720-00-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
The molecular formula of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid is C14H10ClN3O3, and its molecular weight is 299.69 g/mol. The compound consists of a benzoic acid moiety linked to a substituted pyrazole ring, which imparts specific chemical and biological properties. The presence of the chloro and nitro groups on the pyrazole ring contributes to the compound's reactivity and potential for forming stable complexes with various biological targets.
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 4-chloro-3-nitropyrazole with benzyl bromide followed by hydrolysis to form the carboxylic acid. Another method involves the coupling of 4-chloro-3-nitropyrazole with methyl benzoate, followed by hydrolysis to yield the desired product. These synthetic routes are crucial for the large-scale production of the compound for both research and industrial applications.
In terms of biological activity, 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid has shown promising results in various preclinical studies. Recent research has focused on its potential as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have demonstrated that this compound can effectively reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Beyond its anti-inflammatory properties, 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid has also been investigated for its anticancer activity. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings suggest that this compound could be further developed as a novel anticancer agent.
The pharmacokinetic properties of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid have also been studied to assess its suitability for therapeutic use. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for drug candidates. Additionally, the compound has demonstrated low toxicity in preclinical studies, further supporting its potential for clinical development.
In conclusion, 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid (CAS No. 402720-00-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional applications and optimize its use in clinical settings.
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